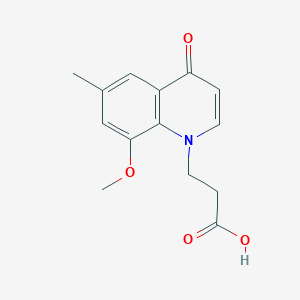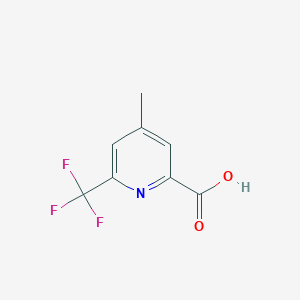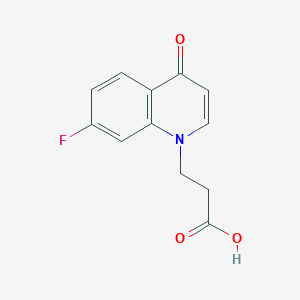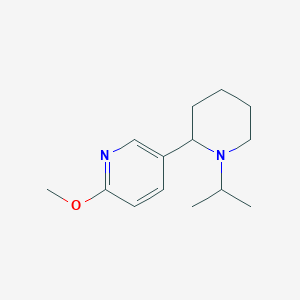
5-(1-Isopropylpiperidin-2-yl)-2-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Isopropylpiperidin-2-yl)-2-methoxypyridine: is a heterocyclic compound that features a piperidine ring substituted with an isopropyl group at the nitrogen atom and a methoxy group at the 2-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Isopropylpiperidin-2-yl)-2-methoxypyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution Reactions: The isopropyl group is introduced at the nitrogen atom of the piperidine ring through alkylation reactions.
Methoxylation: The methoxy group is introduced at the 2-position of the pyridine ring through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The methoxy group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as alkoxides or amines for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the 2-position of the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Biology:
Biological Probes: Used in the development of probes for studying biological systems.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug development.
Therapeutic Agents:
Industry:
Material Science: Used in the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(1-Isopropylpiperidin-2-yl)-2-methoxypyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2-(1-Isopropylpiperidin-2-yl)ethanamine: A related compound with similar structural features.
2-(1-Isobutylpiperidin-2-yl)ethanamine: Another similar compound with an isobutyl group instead of an isopropyl group.
2-(1-Ethylpiperidin-4-yl)ethanamine: A compound with an ethyl group at the nitrogen atom of the piperidine ring.
Uniqueness: 5-(1-Isopropylpiperidin-2-yl)-2-methoxypyridine is unique due to the presence of both the isopropyl group on the piperidine ring and the methoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Eigenschaften
Molekularformel |
C14H22N2O |
|---|---|
Molekulargewicht |
234.34 g/mol |
IUPAC-Name |
2-methoxy-5-(1-propan-2-ylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C14H22N2O/c1-11(2)16-9-5-4-6-13(16)12-7-8-14(17-3)15-10-12/h7-8,10-11,13H,4-6,9H2,1-3H3 |
InChI-Schlüssel |
WAIASOPOWUHFON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCCCC1C2=CN=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


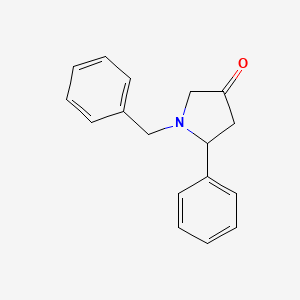
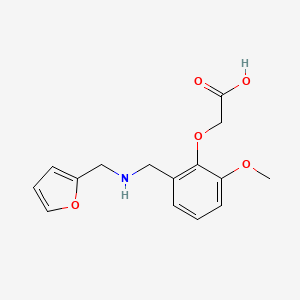
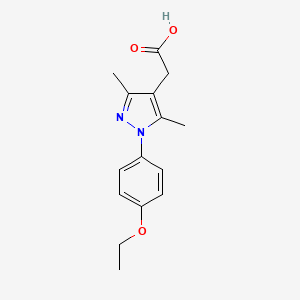
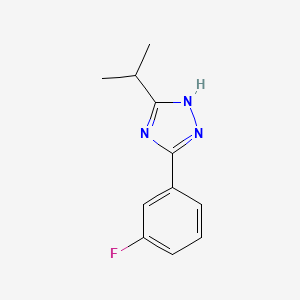

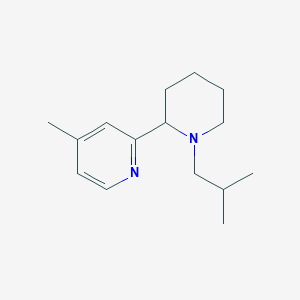
![5,6-Dimethoxy-2-(thiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B15059368.png)
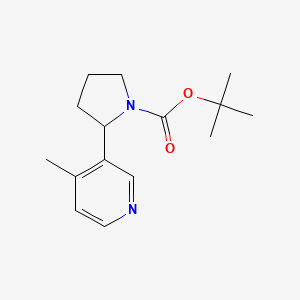
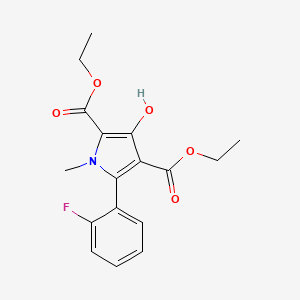
![2-(7-(4-Nitrobenzoyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B15059382.png)
![7-Fluoro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B15059393.png)
